8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C21H30N6O2. This compound is part of the purine family and is characterized by its unique structure, which includes a diethylaminoethyl group, a dimethyl group, and a methylbenzyl group attached to a purine core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Introduction of Substituents: The diethylaminoethyl, dimethyl, and methylbenzyl groups are introduced through a series of substitution reactions, often using reagents like alkyl halides and amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for reaction monitoring and control. The use of high-throughput screening methods can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and amines, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme interactions and cellular processes.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H30N6O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-[2-(diethylamino)ethylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H30N6O2/c1-6-26(7-2)13-12-22-20-23-18-17(19(28)25(5)21(29)24(18)4)27(20)14-16-10-8-15(3)9-11-16/h8-11H,6-7,12-14H2,1-5H3,(H,22,23) |
InChI Key |
ZNKTYKTVNVQQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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